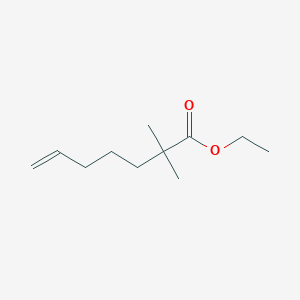
2,2-Dimethyl-hept-6-enoic acid ethyl ester
Descripción general
Descripción
“2,2-Dimethyl-hept-6-enoic acid ethyl ester” is a chemical compound with the molecular formula C11H20O2 and a molecular weight of 184.27 g/mol . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of “2,2-Dimethyl-hept-6-enoic acid ethyl ester” can be represented by the SMILES notation:CCOC(=O)C(C)(C)CCCC=C . This indicates that the molecule consists of an ester functional group attached to a 2,2-dimethyl-hept-6-ene backbone. Physical And Chemical Properties Analysis
“2,2-Dimethyl-hept-6-enoic acid ethyl ester” is a compound with the molecular formula C11H20O2 and a molecular weight of 184.27 g/mol . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available sources.Aplicaciones Científicas De Investigación
Synthesis of Novel Compounds
Research has shown the synthesis of carboxylic acids, esters, alcohols, and ethers containing tetrahydropyran rings derived from precursors such as 6-methyl-5-hepten-2-one. These syntheses involve cyclization and esterification reactions, highlighting the versatility of similar ester compounds in organic synthesis and their potential as intermediates in the production of complex molecules (Hanzawa et al., 2012).
Natural Product Isolation
Studies on the ethyl acetate extracts from root barks of Dictamnus dasycarpus have led to the isolation of new compounds with structures similar to "2,2-Dimethyl-hept-6-enoic acid ethyl ester." These findings demonstrate the compound's relevance in the study of natural products and their potential biomedical applications (Guo et al., 2012).
Nucleoside Synthesis
In the field of nucleoside synthesis, derivatives similar to "2,2-Dimethyl-hept-6-enoic acid ethyl ester" have been utilized as intermediates. Such compounds are valuable for introducing functional groups into acyclic adenine nucleosides, demonstrating their importance in medicinal chemistry and drug design (Kotian et al., 2006).
Green Chemistry Applications
Research into esters derived from natural sources, like tartaric acid, has shown their potential as "double green" plasticizers for polymers such as polylactide (PLA). This suggests that similar esters could be explored for their environmental benefits and applications in sustainable materials science (Zawada et al., 2017).
Chemical Synthesis Improvements
The synthesis of compounds like "2,2-Dimethyl-hept-6-enoic acid ethyl ester" can be optimized through studies focusing on the improvement of synthesis processes for related esters. Such research contributes to the development of more efficient and sustainable chemical synthesis methodologies (Guo, 2013).
Safety and Hazards
The specific safety and hazard information for “2,2-Dimethyl-hept-6-enoic acid ethyl ester” is not available in the sources I found. It’s important to handle all chemical compounds with appropriate safety measures, including the use of personal protective equipment and working in a well-ventilated area .
Propiedades
IUPAC Name |
ethyl 2,2-dimethylhept-6-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O2/c1-5-7-8-9-11(3,4)10(12)13-6-2/h5H,1,6-9H2,2-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZENFFXGFBABAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)CCCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-hept-6-enoic acid ethyl ester | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-Bromobenzo[b]thiophene-5-carbaldehyde](/img/structure/B3103353.png)

![Methyl (2S,3S)-2-methyl-1-[(1S)-1-phenylethyl]pyrrolidine-3-carboxylate](/img/structure/B3103371.png)
![2-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3103375.png)




![Ethyl 2-Cyano-3-[4-(dimethylamino)phenyl]acrylate](/img/structure/B3103403.png)

![N-[(3S)-Pyrrolidin-3-yl]pyridin-2-aminetrihydrochloride](/img/structure/B3103428.png)
![[4-(Oxetan-3-yloxy)phenyl]methanamine hydrochloride](/img/structure/B3103438.png)